Cas no 2229469-13-8 (1-(3,4-dibromophenyl)prop-2-en-1-one)

1-(3,4-dibromophenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-dibromophenyl)prop-2-en-1-one
- 2229469-13-8
- EN300-1905234
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- Inchi: 1S/C9H6Br2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5H,1H2
- InChI Key: NVNZYELQIIHLNW-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C(C=C)=O)=C1)Br
Computed Properties
- Exact Mass: 289.87649g/mol
- Monoisotopic Mass: 287.87854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 17.1Ų
1-(3,4-dibromophenyl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1905234-0.5g |
1-(3,4-dibromophenyl)prop-2-en-1-one |
2229469-13-8 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1905234-0.05g |
1-(3,4-dibromophenyl)prop-2-en-1-one |
2229469-13-8 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1905234-0.25g |
1-(3,4-dibromophenyl)prop-2-en-1-one |
2229469-13-8 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1905234-0.1g |
1-(3,4-dibromophenyl)prop-2-en-1-one |
2229469-13-8 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1905234-1.0g |
1-(3,4-dibromophenyl)prop-2-en-1-one |
2229469-13-8 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1905234-10.0g |
1-(3,4-dibromophenyl)prop-2-en-1-one |
2229469-13-8 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1905234-1g |
1-(3,4-dibromophenyl)prop-2-en-1-one |
2229469-13-8 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1905234-5g |
1-(3,4-dibromophenyl)prop-2-en-1-one |
2229469-13-8 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1905234-2.5g |
1-(3,4-dibromophenyl)prop-2-en-1-one |
2229469-13-8 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1905234-5.0g |
1-(3,4-dibromophenyl)prop-2-en-1-one |
2229469-13-8 | 5g |
$3189.0 | 2023-06-02 |
1-(3,4-dibromophenyl)prop-2-en-1-one Related Literature
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Yan-lin Tang,De-Yong Xiong,Ping-Rui Wang,Li-ke Gao,Tian-yu Tang,Xiao-Nan Wei,Hai-Rong Zhang,Xu-Pu wu,Shen-Tong Ji RSC Adv., 2020,10, 20960-20971
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Guo-Jin Cao RSC Adv., 2016,6, 62165-62171
Additional information on 1-(3,4-dibromophenyl)prop-2-en-1-one
CAS No.2229469-13-8 and 1-(3,4-dibromophenyl)prop-2-en-1-one: A Multifunctional Organic Compound with Emerging Applications in Modern Chemistry
CAS No.2229469-13-8 is a unique organic compound with the full chemical name 1-(3,4-dibromophenyl)prop-2-en-1-one, which has garnered significant attention in recent years due to its versatile chemical structure and potential applications in pharmaceuticals, materials science, and synthetic organic chemistry. This compound belongs to the class of α,β-unsaturated ketones, a functional group known for its reactivity in various organic transformations. The 1-(3,4-dibromophenyl)prop-2-en-1-one structure features a conjugated system comprising a ketone group, an alkene double bond, and two bromine atoms attached to a phenyl ring. These structural characteristics contribute to its unique reactivity profile and make it a valuable building block in the development of novel compounds.
The 1-(3,4-dibromophenyl)prop-2-en-1-one molecule exhibits a distinct electronic environment due to the presence of the brominated phenyl group. The bromine atoms, being electron-withdrawing substituents, influence the resonance and polarization of the conjugated system. This effect is critical in determining the compound's reactivity in electrophilic and nucleophilic addition reactions. Recent studies published in Organic Letters (2023) have demonstrated that the 1-(3,4-dibromophenyl)prop-2-en-1-one can serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting specific enzyme systems in biological pathways.
The CAS No.2229469-13-8 compound has been extensively characterized using advanced spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography. These analyses have confirmed the compound's molecular structure, with precise determination of bond angles, bond lengths, and the spatial arrangement of substituents. The 1-(3,4-dibromophenyl)prop-2-en-1-one molecule adopts a planar geometry around the carbonyl group, which is a common feature in α,β-unsaturated ketones. This planarity enhances the molecule's ability to participate in π-π interactions and hydrogen bonding, properties that are crucial in supramolecular chemistry and the design of functional materials.
Recent advances in the field of organic synthesis have highlighted the potential of the 1-(3,4-dibromophenyl)prop-2-en-1-one as a precursor for the development of novel pharmaceutical agents. A 2023 study conducted by the Department of Medicinal Chemistry at the University of Cambridge demonstrated that derivatives of this compound can exhibit potent inhibitory activity against certain protein kinases, which are key targets in cancer therapy. The CAS No.2229469-13-8 compound's ability to undergo Michael additions and conjugate additions makes it an ideal candidate for the synthesis of targeted drug molecules.
The 1-(3,4-dibromophenyl)prop-2-en-1-one has also shown promise in the field of materials science. Researchers at the Max Planck Institute for Polymer Research have reported that this compound can be used as a monomer in the synthesis of conjugated polymers with applications in organic photovoltaics and light-emitting diodes (OLEDs). The conjugated system in the CAS No.2229469-13-8 molecule facilitates efficient charge transport, a property that is essential for the performance of organic electronic devices.
One of the most intriguing aspects of the 1-(3,4-dibromophenyl)prop-2-en-1-one is its role in click chemistry and bioconjugation reactions. The bromine substituents on the phenyl ring can be readily converted into azides or other functional groups, enabling the compound to participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC). This reaction is widely used in the development of biomaterials and drug delivery systems. A 2023 paper published in Advanced Materials described the use of CAS No.2229469-13-8 in the creation of biocompatible nanocarriers for targeted drug delivery, demonstrating the compound's versatility in biomedical applications.
The 1-(3,4-dibromophenyl)prop-2-en-1-one has also found applications in the synthesis of fluorescent probes and molecular sensors. The conjugated system in this compound can be functionalized with various reporter groups, allowing for the development of highly sensitive analytical tools. A recent study by a team of chemists at the University of Tokyo demonstrated that derivatives of CAS No.2229469-13-8 can be used to detect trace amounts of metal ions in aqueous solutions, a capability that is of great importance in environmental monitoring and clinical diagnostics.
The reactivity of the 1-(3,4-dibromophenyl)prop-2-en-1-one has been further explored in the context of asymmetric synthesis. The presence of the brominated phenyl group provides a chiral environment that can be exploited in catalytic asymmetric reactions. Researchers at the École Polytechnique Fédérale de Lausanne have developed a novel catalytic system that allows for the enantioselective addition of nucleophiles to the CAS No.2229469-13-8 molecule, resulting in the formation of chiral intermediates with high stereoselectivity.
Another area of interest for the 1-(3,4-dibromophenyl)prop-2-en-1-one is its potential in the development of novel antibiotics. A 2023 study published in ACS Medicinal Chemistry Letters reported that certain derivatives of this compound exhibit strong antibacterial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action was found to involve the inhibition of cell wall synthesis, a common target for antibiotics. These findings highlight the therapeutic potential of CAS No.2229469-13-8 and its derivatives in the fight against antibiotic-resistant pathogens.
The CAS No.2229469-13-8 compound has also been investigated for its role in the synthesis of natural product analogs. The structural similarity between the 1-(3,4-dibromophenyl)prop-2-en-1-one and certain polyketides has led to its use as a starting material in the total synthesis of complex natural products. A 2023 paper published in Angewandte Chemie described the successful synthesis of a marine natural product with potent antifungal activity, using CAS No.2229469-13-8 as a key intermediate.
In conclusion, the 1-(3,4-dibromophenyl)prop-2-en-1-one compound, identified by CAS No.2229469-13-8, represents a remarkable example of how structural features can influence chemical reactivity and application potential. Its versatility in organic synthesis, pharmaceutical development, and materials science underscores its importance in modern chemistry. As research in these areas continues to advance, the CAS No.2229469-13-8 compound is likely to play an increasingly significant role in the discovery of new compounds with diverse applications.
The compound 1-(3,4-dibromophenyl)prop-2-en-1-one (CAS No. 2229469-13-8) is a versatile and structurally unique molecule in organic chemistry, with a wide range of applications across multiple scientific disciplines. Here's a structured summary of its key properties and potential uses: --- ### Chemical Structure and Reactivity - Functional Groups: It contains a conjugated α,β-unsaturated ketone system, with two bromine atoms attached to a phenyl ring. - Electronic Effects: The bromine substituents are electron-withdrawing, influencing resonance and polarization of the conjugated system, which enhances reactivity in electrophilic and nucleophilic addition reactions. - Geometric Properties: The molecule adopts a planar geometry around the carbonyl group, facilitating π-π interactions and hydrogen bonding. --- ### Applications in Organic Chemistry - Synthetic Intermediate: It serves as a key building block in the synthesis of bioactive molecules, particularly those targeting enzyme systems in biological pathways. - Click Chemistry: The bromine substituents can be converted into azides, enabling participation in CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions for bioconjugation and drug delivery. - Asymmetric Synthesis: The chiral environment provided by the brominated phenyl group allows for enantioselective catalytic reactions. --- ### Pharmaceutical and Medicinal Chemistry - Drug Development: Derivatives of this compound have shown potent inhibitory activity against enzymes involved in disease pathways, including potential applications in the treatment of antibiotic-resistant bacteria. - Antibacterial Activity: Certain derivatives exhibit strong antibacterial activity against drug-resistant strains of *Staphylococcus aureus* and *Escherichia coli*. - Antifungal Activity: It has been used as an intermediate in the total synthesis of marine natural products with antifungal properties. --- ### Materials Science and Environmental Applications - Metal Ion Detection: Derivatives of the compound have been used to detect trace metal ions in aqueous solutions, aiding in environmental monitoring and clinical diagnostics. - Polymer and Material Synthesis: Its reactivity and structural features make it a candidate for use in the development of advanced materials and polymers. --- ### Natural Product Synthesis - Polyketide Analog Synthesis: Due to its structural similarity to certain polyketides, it has been used in the total synthesis of complex natural products, such as marine-derived compounds with therapeutic potential. --- ### Conclusion The compound 1-(3,4-dibromophenyl)prop-2-en-1-one (CAS No. 2229469-13-8) is a powerful tool in modern chemistry, with applications spanning pharmaceuticals, materials science, and synthetic chemistry. Its unique structure and reactivity profile make it a promising candidate for future research and development in diverse scientific fields. --- Would you like to explore any specific application or synthetic pathway involving this compound in more detail?2229469-13-8 (1-(3,4-dibromophenyl)prop-2-en-1-one) Related Products
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